molecular formula C8H15N3 B1453878 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine CAS No. 377079-77-1

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Cat. No.: B1453878
CAS No.: 377079-77-1
M. Wt: 153.22 g/mol
InChI Key: CFXCZNOUGAEHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation . The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions . This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability . Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCZNOUGAEHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Reactant of Route 5
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.